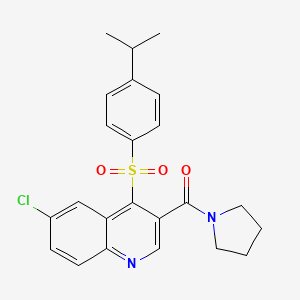
(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) detailed the microwave-assisted synthesis of a series of pyrazoline derivatives, highlighting the efficient, environmentally friendly method with higher yields. Among the synthesized compounds, some showed significant in vivo anti-inflammatory and in vitro antibacterial activity, suggesting potential medicinal applications. The study also incorporated molecular docking to suggest that these compounds could serve as templates for developing anti-inflammatory drugs (Ravula et al., 2016).
Novel Prins Cyclization
Reddy et al. (2012) reported on the InCl3-promoted novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This method underscores the compound's role in facilitating innovative synthetic routes to produce structurally complex and potentially bioactive molecules (Reddy et al., 2012).
Aza-Piancatelli Rearrangement
Another study by Reddy et al. (2012) explored the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This reaction, facilitated by phosphomolybdic acid, showcases the compound's utility in organic synthesis, providing a pathway to cyclopentenone derivatives with high selectivity and good yields (Reddy et al., 2012).
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
The work of Abdelhamid et al. (2012) introduced the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety. These compounds, synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, underline the compound's role in generating heterocyclic compounds with potential biological activity (Abdelhamid et al., 2012).
Antimicrobial and Antioxidant Activities
A study by Golea Lynda (2021) focused on the synthesis of pyrazole derivatives and evaluated their antibacterial and antioxidant activities. This research emphasizes the compound's application in developing new molecules with potential for treating bacterial infections and oxidative stress (Golea Lynda, 2021).
Properties
IUPAC Name |
[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-3-4-9-16(15)22(25)24-19(21-12-7-13-27-21)14-18(23-24)17-10-5-6-11-20(17)26-2/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJEGWDEGGYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=CC=C3OC)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
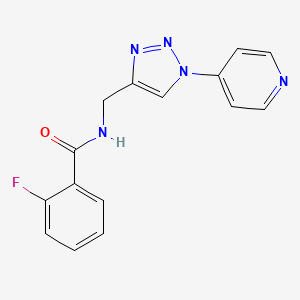

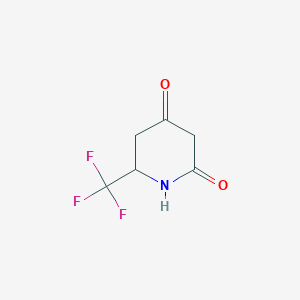
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
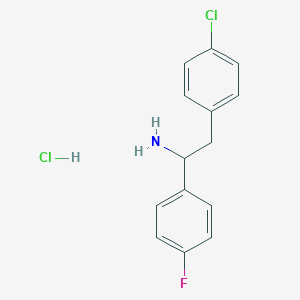
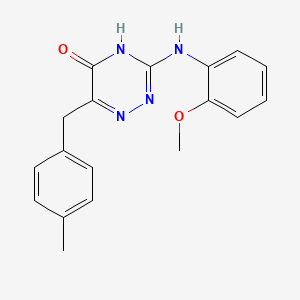

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
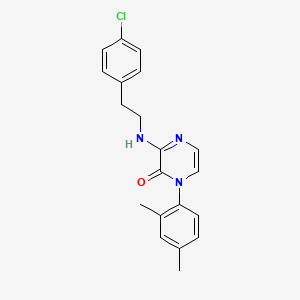
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)
